Lipophilicity (XLogP) Comparison with Key Analogs
5-Acetoxy-2-chloronicotinic acid exhibits a computed XLogP3-AA of 1.1 [1], which is intermediate among close structural analogs. This value is 0.11 log units higher than 2-chloronicotinic acid (LogP 0.988) , 1.0 log unit higher than 5-acetoxynicotinic acid (XLogP 0.1) , and 0.71 log units higher than nicotinic acid (XLogP 0.39) [2]. The incremental lipophilicity arises from the combined electron-withdrawing chlorine and the acetoxy ester, balancing hydrophobicity without exceeding the Lipinski threshold of 5.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 2-Chloronicotinic acid LogP = 0.988; 5-Acetoxynicotinic acid XLogP = 0.1; Nicotinic acid XLogP = 0.39 |
| Quantified Difference | Δ = +0.11 (vs. 2-CNA); Δ = +1.0 (vs. 5-Acetoxynicotinic acid); Δ = +0.71 (vs. Nicotinic acid) |
| Conditions | Computed values from PubChem XLogP3-AA algorithm and ChemicalBook LogP; standard conditions |
Why This Matters
A higher XLogP within the drug-like range (1–3) predicts improved passive membrane permeability compared to the more polar analogs, making this compound a superior starting point for designing cell-permeable probes or prodrugs where modest lipophilicity is desired.
- [1] PubChem CID 13010405, XLogP3-AA = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/13010405 (accessed 2026-04-24). View Source
- [2] IUPHAR/BPS Guide to Pharmacology, Nicotinic acid ligand page, XLogP = 0.39. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=1588 (accessed 2026-04-24). View Source
